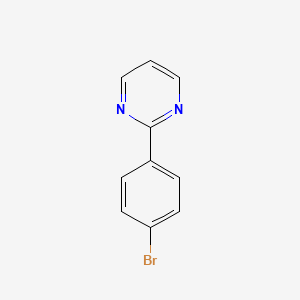

2-(4-Bromophenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLPZHPQFNFTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210354-17-9 | |

| Record name | 2-(4-Bromophenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(4-Bromophenyl)pyrimidine, a key intermediate for the development of novel pharmaceuticals and functional materials. We will delve into the strategic considerations behind a classical synthetic approach, provide a detailed experimental protocol, and outline the analytical techniques required for unequivocal structural verification.

Strategic Imperative: The Significance of this compound

The 2-arylpyrimidine motif is of significant interest in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The presence of the 4-bromophenyl substituent offers a strategic advantage for further molecular elaboration. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse functionalities and explore the structure-activity relationship (SAR) of derivative compounds.

Synthetic Pathway: The Pinner Synthesis

A robust and time-honored method for the construction of the pyrimidine ring is the Pinner synthesis.[2][3][4] This acid-catalyzed condensation reaction between an amidine and a 1,3-dicarbonyl compound provides a direct and efficient route to substituted pyrimidines. For the synthesis of this compound, this strategy involves the reaction of 4-bromobenzamidine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalent.

The causality behind this choice lies in the commercial availability and reactivity of the starting materials. 4-Bromobenzonitrile, the precursor to the required 4-bromobenzamidine, is readily accessible. The Pinner reaction itself is known for its reliability and the ability to construct the pyrimidine core in a single, convergent step.

Visualizing the Synthetic Workflow

Sources

1H NMR and 13C NMR analysis of 2-(4-Bromophenyl)pyrimidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Bromophenyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the structural elucidation of this important heterocyclic compound. We will explore the foundational principles governing its spectral characteristics, provide detailed experimental protocols for data acquisition, and present a thorough interpretation of the spectral data. The causality behind spectral patterns, including chemical shifts and coupling constants, is explained through an analysis of the molecule's electronic and structural features, grounded in authoritative references.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous FDA-approved drugs and functional materials.[1] The compound this compound combines the electron-deficient pyrimidine ring with a brominated phenyl group, making it a valuable intermediate for synthesizing more complex molecules through cross-coupling reactions. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such molecules in solution. This guide serves as a practical reference for interpreting its ¹H and ¹³C NMR spectra, ensuring scientific integrity in research and development.

Molecular Structure and Predicted Spectral Features

A robust NMR analysis begins with an understanding of the molecule's structure and symmetry. This compound possesses a C2 axis of symmetry if we consider the plane of the pyrimidine ring. However, free rotation around the C2-C1' single bond is expected at room temperature. This has direct implications for the number of unique signals observed in the NMR spectra.

-

Pyrimidine Ring: The protons at positions 4 and 6 are chemically equivalent, as are the corresponding carbon atoms. The proton and carbon at position 5 are unique. Therefore, we anticipate two proton signals and three carbon signals for this moiety.

-

Bromophenyl Ring: Due to rotation around the single bond, the protons at positions 2' and 6' are equivalent, as are those at 3' and 5'. The same applies to the corresponding carbon atoms. This will result in two distinct proton signals and four carbon signals (including the two quaternary carbons C1' and C4').

Below is the chemical structure with standardized numbering for spectral assignment.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with different solubility, DMSO-d₆ can be used.[2] The residual solvent peak will serve as a secondary internal reference.[2]

-

Analyte Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 16-64 scans, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

Acquisition Time (AQ): 2-4 seconds for good resolution.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).

-

Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.[4]

-

Relaxation Delay (D1): 2 seconds.[4]

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peaks and apply a polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the proton environment. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine atom on the phenyl ring significantly influences the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) |

| H4, H6 (Pyrimidine) | 8.80 - 8.90 | Doublet (d) | ~4.8 Hz |

| H2', H6' (Phenyl) | 8.40 - 8.50 | Doublet (d) | ~8.5 Hz |

| H3', H5' (Phenyl) | 7.65 - 7.75 | Doublet (d) | ~8.5 Hz |

| H5 (Pyrimidine) | 7.20 - 7.30 | Triplet (t) | ~4.8 Hz |

Detailed Interpretation:

-

H4, H6 (δ ~8.85 ppm): These protons are the most deshielded in the molecule. Their significant downfield shift is caused by the strong electron-withdrawing effect of the two adjacent nitrogen atoms. They appear as a doublet due to coupling with the H5 proton. The typical coupling constant for pyrimidine is around 5.0 Hz.[5]

-

H2', H6' (δ ~8.45 ppm): These protons on the phenyl ring are ortho to the pyrimidine substituent. They are deshielded by the anisotropic effect of the pyrimidine ring and its electron-withdrawing nature. They appear as a doublet due to ortho-coupling with H3' and H5', respectively. A typical ortho coupling constant in a benzene ring is 6-8 Hz.[6]

-

H3', H5' (δ ~7.70 ppm): These protons are ortho to the bromine atom. The bromine atom's inductive effect and the resonance donation are competing, but the resulting chemical shift is typically upfield relative to the protons ortho to the pyrimidine ring. They appear as a doublet due to ortho-coupling with H2' and H6'. The signals for the bromophenyl group form a characteristic AA'BB' system which often appears as two distinct doublets.[7]

-

H5 (δ ~7.25 ppm): This proton is the most upfield of the pyrimidine protons. It is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

| Carbon Assignment | Predicted δ (ppm) | Description |

| C2 (Pyrimidine) | 163 - 165 | Attached to two N atoms and the phenyl ring. |

| C4, C6 (Pyrimidine) | 157 - 159 | Attached to one N atom. |

| C1' (Phenyl) | 137 - 139 | Ipso-carbon attached to the pyrimidine ring. |

| C3', C5' (Phenyl) | 132 - 133 | Ortho to Br, meta to pyrimidine. |

| C2', C6' (Phenyl) | 129 - 131 | Meta to Br, ortho to pyrimidine. |

| C4' (Phenyl) | 125 - 127 | Ipso-carbon attached to Br. |

| C5 (Pyrimidine) | 118 - 120 | Most upfield pyrimidine carbon. |

Detailed Interpretation:

-

Heterocyclic Carbons (C2, C4, C6, C5): The chemical shifts of the pyrimidine carbons are heavily influenced by the adjacent nitrogen atoms. C2, being bonded to two nitrogens, is the most deshielded carbon in the pyrimidine ring.[8] C4 and C6 are also significantly downfield. C5 is the most shielded of the pyrimidine carbons, appearing at the lowest chemical shift in that group.[8][9]

-

Aromatic Carbons (C1' - C6'): The substituent effects on the phenyl ring are predictable. The ipso-carbon C4' attached to the bromine atom is shielded relative to benzene, while the ipso-carbon C1' attached to the pyrimidine ring is also clearly identifiable. The remaining carbons, C2'/C6' and C3'/C5', appear in the typical aromatic region between 128-133 ppm.[10] The specific shifts are consistent with data from similar 4-bromophenyl substituted heterocycles.[11]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and characteristic. The ¹H spectrum is defined by three distinct regions: the highly deshielded pyrimidine protons (H4/H6), the aromatic protons of the bromophenyl ring exhibiting a clear AA'BB' pattern, and the shielded pyrimidine proton (H5). The ¹³C spectrum confirms the presence of seven unique carbon environments, with the pyrimidine carbons appearing at significantly downfield shifts due to the influence of the nitrogen atoms. This guide provides a robust framework for the acquisition and interpretation of NMR data for this compound, ensuring high confidence in its structural verification for applications in research and development.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry.

- Turner, C. J., & Cheeseman, G. W. H. (1976). 13C n.m.r. spectra of 2-substituted pyrimidines. Magnetic Resonance in Chemistry, 8(7), 357-360.

- Pyrimidine, 2,4-bis(4-bromophenyl)-. (n.d.). BenchChem.

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5028. Retrieved from [Link]

-

Supporting Information for "Palladium-Catalyzed Direct C-H Arylation of Pyrimidines". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting information for "A mild and efficient method for the synthesis of amides from esters using a recyclable polymeric catalyst". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2020). MDPI. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. (2012). ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

-

Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. (2018). PLOS One. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Proton NMR Table. (n.d.). Michigan State University Chemistry Department. Retrieved from [Link]

-

2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE. (n.d.). SpectraBase. Retrieved from [Link]

-

N-(4-Bromophenyl)-maleimide. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2019). Scientific Reports, 9, 13745. Retrieved from [Link]

-

13 C NMR spectra for eight nucleic acid bases: purine, adenine,... (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information for "Ruthenium-Catalyzed Dehydrogenative C-H Alkylation of Pyridines and Quinolines with Alcohols". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Carbon-13 NMR spectra of some 4- and 5-substituted pyrimidines. (1979). Semantic Scholar. Retrieved from [Link]9988b48f658395e8e3)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. atlantis-press.com [atlantis-press.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

Mass spectrometry fragmentation pattern of 2-(4-Bromophenyl)pyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromophenyl)pyrimidine

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring linked to a bromophenyl group, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] The precise structural confirmation and identification of such compounds are paramount in any research and development pipeline. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in unambiguous structural elucidation.[3][4]

This technical guide offers a comprehensive analysis of the mass spectrometric behavior of this compound. We will delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, explain the chemical principles governing the fragmentation, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel chemical entities.

Section 1: Fundamental Principles of Fragmentation

Mass spectrometry analysis begins with the ionization of a sample molecule, followed by the separation of ions based on their mass-to-charge ratio (m/z).[4] The ionization method significantly influences the resulting mass spectrum.

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[5] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M+•) that readily undergoes fragmentation.[4] The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, ideal for structural elucidation and library matching.[5]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically imparts less energy to the molecule.[3] It is well-suited for polar, less volatile compounds and generally produces a protonated molecule ([M+H]+) or other adducts with minimal initial fragmentation.[6] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the ion of interest (e.g., [M+H]+) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragment ion spectrum.[7]

The Bromine Isotopic Signature: A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] This results in a characteristic isotopic pattern where the molecular ion and any bromine-containing fragments appear as a pair of peaks (M and M+2) of similar intensity, separated by two m/z units.[9] This signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Section 2: Predicted Mass Spectrum and Molecular Ion

The molecular formula for this compound is C₁₀H₇BrN₂.

-

Monoisotopic Mass: 233.979 Da

-

Molecular Ion (EI): In an EI spectrum, the molecular ion (M+•) will appear as a doublet at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br).

-

Protonated Molecule (ESI): In an ESI spectrum, the protonated molecule ([M+H]⁺) will be observed as a doublet at m/z 235 (containing ⁷⁹Br) and m/z 237 (containing ⁸¹Br).

Section 3: Proposed Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay between the stable aromatic systems and the C-Br bond. The pyrimidine ring and the bromophenyl ring are the most likely sites for charge localization and subsequent bond cleavage.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion (m/z 234/236) is expected to follow several key fragmentation routes:

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to homolytic cleavage. The loss of a bromine radical is a common pathway for brominated aromatic compounds.[10] This fragmentation leads to the formation of a stable phenylpyrimidine cation.

-

[C₁₀H₇BrN₂]+• → [C₁₀H₇N₂]⁺ + •Br

-

m/z 234/236 → m/z 155

-

-

Formation of the Bromophenyl Cation: Cleavage of the C-C bond between the two rings can lead to the formation of the highly stable bromophenyl cation. This is a very common fragment for compounds containing this moiety.[10]

-

[C₁₀H₇BrN₂]+• → [C₆H₄Br]⁺ + •C₄H₃N₂

-

m/z 234/236 → m/z 155/157

-

-

Loss of Hydrogen Cyanide (HCN): Heterocyclic rings like pyrimidine often undergo fragmentation via the loss of small, stable neutral molecules such as HCN.[3][7] This can occur after the initial loss of the bromine atom.

-

[C₁₀H₇N₂]⁺ → [C₉H₆N]⁺ + HCN

-

m/z 155 → m/z 128

-

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI-MS/MS, fragmentation is induced from the even-electron protonated molecule ([M+H]⁺, m/z 235/237). Fragmentation of even-electron ions typically proceeds through the loss of neutral molecules.[6]

-

Loss of Hydrogen Bromide (HBr): The most probable initial fragmentation is the elimination of a neutral hydrogen bromide molecule. This pathway has been predicted for similar brominated pyrimidine structures.[3]

-

[C₁₀H₈BrN₂]⁺ → [C₁₀H₇N₂]⁺ + HBr

-

m/z 235/237 → m/z 155

-

-

Subsequent Loss of HCN: Following the loss of HBr, the resulting [C₁₀H₇N₂]⁺ ion (at m/z 155) is identical to a key intermediate in the EI pathway and is expected to fragment further by losing a neutral HCN molecule.

-

[C₁₀H₇N₂]⁺ → [C₉H₆N]⁺ + HCN

-

m/z 155 → m/z 128

-

Section 4: Data Presentation

The predicted key fragment ions for this compound under both EI and ESI conditions are summarized below.

| m/z (Ion) | Proposed Formula | Neutral Loss | Ionization Mode | Notes |

| 234 / 236 | [C₁₀H₇BrN₂]+• | - | EI | Molecular Ion (M+•) showing the characteristic 1:1 bromine isotope pattern.[8] |

| 235 / 237 | [C₁₀H₈BrN₂]⁺ | - | ESI | Protonated Molecule ([M+H]⁺) showing the characteristic 1:1 bromine isotope pattern.[8] |

| 155 / 157 | [C₆H₄Br]⁺ | •C₄H₃N₂ | EI | Bromophenyl cation, a common and stable fragment.[10] |

| 155 | [C₁₀H₇N₂]⁺ | •Br (from EI) or HBr (from ESI) | EI, ESI | Phenylpyrimidine cation; a major fragment from the loss of the bromine moiety.[3] |

| 128 | [C₉H₆N]⁺ | HCN (from m/z 155) | EI, ESI | Result of pyrimidine ring fragmentation.[3][7] |

| 77 | [C₆H₅]⁺ | Br (from m/z 155/157) | EI | Phenyl cation, from loss of Br from the bromophenyl fragment. |

Section 5: Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for this compound under Electron Ionization (EI).

Caption: Predicted EI fragmentation pathway for this compound.

Section 6: Experimental Protocols

To validate the predicted fragmentation patterns, standardized analytical methods are required. The following protocols provide a self-validating framework for acquiring mass spectral data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split mode, 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.[5]

-

MS Conditions:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This method is ideal for confirming the molecular weight and obtaining fragmentation data for less volatile samples or complex mixtures.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase composition to a final concentration of ~1-10 µg/mL.

-

LC System: Waters ACQUITY UPLC or equivalent.[5]

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

-

LC Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 min. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 1.5 min.

-

Column Temperature: 40°C.

-

-

MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[3][7]

-

Capillary Voltage: 3.5 kV.[7]

-

Source Temperature: 150 °C.[3]

-

Desolvation Temperature: 450 °C.[3]

-

MS1 Scan: Scan for the protonated molecule at m/z 235 and 237.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 235 and scan for product ions from m/z 50-250. Use a collision energy ramp (e.g., 15-40 eV) to observe the full fragmentation profile.

-

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several predictable and diagnostically useful pathways. The ubiquitous M/M+2 isotopic pattern immediately confirms the presence of a single bromine atom. Under EI, fragmentation is dominated by the loss of a bromine radical or cleavage to form a stable bromophenyl cation (m/z 155/157). Under ESI-MS/MS, the primary fragmentation of the protonated molecule involves the neutral loss of HBr. In both cases, subsequent fragmentation of the pyrimidine ring via the loss of HCN is anticipated. Understanding these pathways, supported by the robust experimental protocols outlined herein, provides scientists with a powerful framework for the confident identification and structural characterization of this important chemical entity.

References

-

Gu, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 416-424. Retrieved from [Link]

-

Shukla, M., & Singh, R. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(4), 784-788. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Retrieved from [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Karni, M., & Mandelbaum, A. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 103. Retrieved from [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Abdel-Mottaleb, Y. S., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 26(11), 3326. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Havlicek, V., et al. (1998). Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. Journal of Mass Spectrometry, 33(4), 335-342. Retrieved from [Link]

-

Kádár, Z., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(10), e4594. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

-

Chen, X., & Rokita, S. E. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Journal of the American Society for Mass Spectrometry, 13(10), 1214-1221. Retrieved from [Link]

-

Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(1), 1-18. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Crystal Structure of 2-(4-Bromophenyl)pyrimidine and Its Derivatives: A Guide to Synthesis, Analysis, and Application in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of 2-(4-bromophenyl)pyrimidine derivatives. While a public crystal structure for the parent molecule is not available, this document leverages detailed crystallographic data from key derivatives to elucidate the core structural principles and intermolecular forces that govern this important class of molecules. We will explore validated protocols for synthesis and crystallization, delve into the intricacies of single-crystal X-ray diffraction, and demonstrate how this structural knowledge provides an authoritative grounding for rational, structure-based drug design.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in drug development due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to molecular recognition at biological targets.[3] Its incorporation into drug candidates often enhances pharmacokinetic and pharmacodynamic profiles. When substituted with an aryl group, such as a 4-bromophenyl ring, at the 2-position, the resulting molecule gains a versatile platform for further functionalization. The bromine atom is particularly significant; it acts as a handle for cross-coupling reactions and can participate in halogen bonding—a strong, directional non-covalent interaction increasingly exploited in drug design to enhance binding affinity and selectivity.[3][4] Understanding the crystal structure of these molecules is therefore not merely an academic exercise; it is a critical step in the drug development pipeline, informing lead optimization and formulation strategies.

Part 1: Synthesis and Crystallization of this compound Derivatives

The synthesis of 2-phenylpyrimidine derivatives can be achieved through several reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns. Below is a generalized, field-proven protocol for the synthesis and subsequent crystallization of a representative derivative.

Experimental Protocol 1: Synthesis via Condensation Reaction

This protocol describes a common method for creating the pyrimidine nucleus, followed by functionalization.

Causality: The condensation of a β-dicarbonyl compound (or its equivalent) with an amidine is a classic and robust method for pyrimidine ring formation. The subsequent chlorination using POCl₃ creates highly reactive leaving groups at the 4- and 6-positions, enabling facile nucleophilic substitution for diversification.[1]

Step-by-Step Methodology:

-

Amidine Formation: React 4-bromobenzonitrile with ammonium chloride in a suitable solvent. This step forms the necessary amidine intermediate required for cyclization.

-

Pyrimidine Ring Condensation: To the amidine from Step 1, add diethyl malonate. The reaction is typically heated under reflux in the presence of a base (e.g., sodium ethoxide) to drive the condensation and cyclization, forming the dihydroxypyrimidine nucleus.

-

Chlorination: Treat the resulting 5-(4-bromophenyl)-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline), and heat to reflux. This step converts the hydroxyl groups to chloro groups, yielding an intermediate like 5-(4-bromophenyl)-4,6-dichloropyrimidine.[5]

-

Purification: After cooling, the reaction mixture is carefully quenched with ice water. The crude product precipitates and is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of a dichlorinated this compound derivative.

Experimental Protocol 2: Growing Single Crystals for X-Ray Diffraction

Causality: The goal of crystallization is to encourage slow, ordered aggregation of molecules from a supersaturated solution, leading to a single, defect-free crystal. Slow evaporation is the most common and reliable method for small organic molecules as it allows molecules sufficient time to orient themselves into a low-energy, crystalline lattice. The choice of solvent is critical; the ideal solvent dissolves the compound when hot but shows poor solubility at room temperature.

Step-by-Step Methodology:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and binary mixtures) to find a system in which the purified compound has moderate solubility.

-

Preparation of Saturated Solution: Gently heat the solvent and dissolve the minimum amount of the purified compound to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop and immediately proceed with mounting for X-ray analysis.

Part 2: Crystallographic Analysis of Key Derivatives

While the specific crystallographic file for this compound is not publicly detailed, extensive data exists for its derivatives. This allows for an authoritative analysis of its likely structural behavior and the key intermolecular interactions that govern its crystal packing.

Key Intermolecular Interactions

The crystal packing of bromophenyl-pyrimidine derivatives is typically dominated by a combination of hydrogen bonds, π-π stacking, and halogen-specific interactions.

-

Hydrogen Bonding: In derivatives containing hydrogen bond donors (e.g., amino or hydroxyl groups), classic motifs like N-H···N or N-H···O hydrogen bonds are prevalent. These often form robust dimers or chain-like structures that act as the primary organizing synthons in the crystal lattice.[6][7]

-

Halogen Bonding & C-Br···π Interactions: The bromine atom is an electron-deficient region on its axial tip (the σ-hole), allowing it to act as a Lewis acid and form a "halogen bond" with Lewis bases like nitrogen or oxygen atoms. Furthermore, the bromine can interact favorably with the electron-rich faces of aromatic rings, leading to C-Br···π interactions that are crucial for stabilizing the three-dimensional crystal structure.[4][8]

-

van der Waals Forces: H···H, C···H, and Br···H contacts collectively account for a significant portion of the crystal packing, filling the space between the more directional interactions.[6][8]

Data Presentation: Comparative Structural Features

The table below summarizes typical structural features observed in the crystal structures of bromophenyl-pyrimidine and related derivatives. These values are representative and illustrate the conformational flexibility and key interactions.

| Feature / Derivative | 2-(4-bromophenyl)pyridine deriv.[8] | 2,4-bis(4-bromophenyl)pyrimidine deriv.[9] | Macitentan [5-(4-bromophenyl)pyrimidine core][5][10] |

| Crystal System | Monoclinic | (Not specified) | (Deposited in CCDC) |

| Space Group | P2₁/c | (Not specified) | (Deposited in CCDC) |

| Key Dihedral Angle | Pyridine-Bromophenyl: 65.8° | Pyrazole-Pyrimidine: 9.2-22.0° | Varies based on side chains |

| Dominant Interactions | C-Br···π, C-H···N, H···H, C···H | π-π stacking, van der Waals | Hydrogen bonding, van der Waals |

| CCDC Deposition No. | (Not applicable) | (Not specified) | 888522, 888506 |

Part 3: Methodology - From Single Crystal to 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Protocol 3: Single-Crystal X-ray Crystallography

Causality: This technique works because the wavelength of X-rays is comparable to the distances between atoms in a crystal. When an X-ray beam hits the crystal, it is diffracted by the electron clouds of the atoms. The crystal's periodic, repeating lattice structure causes the diffracted waves to interfere constructively in specific directions, creating a unique diffraction pattern of spots. By measuring the positions and intensities of these spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal and, from that, infer the atomic positions.

Step-by-Step Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector (e.g., a CCD or pixel detector) records the intensity and position of each diffracted beam (reflection).

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of all reflections and apply corrections for experimental factors (e.g., Lorentz factor, polarization).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and bond lengths to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final structure is validated using established crystallographic metrics. Further analysis, such as Hirshfeld surface analysis, is performed to investigate intermolecular interactions.[11]

Diagram: Crystallographic Workflow

Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.

Part 4: Application in Rational Drug Design

Crystallographic data is not an endpoint but a starting point for informed drug discovery. By providing an exact map of a molecule's conformation and its interactions in the solid state, it guides the design of next-generation compounds with superior efficacy and properties.

The Structure-Based Design Cycle

-

Identify Key Interactions: Analysis of the crystal structure of a lead compound (or a lead compound bound to its target protein) reveals the key intermolecular interactions responsible for its solid-state packing or binding affinity. For bromophenyl-pyrimidines, this could be a crucial halogen bond or a specific hydrogen bonding network.[1][8]

-

Formulate Hypotheses: Based on the structural data, scientists can hypothesize modifications to enhance desired properties. For example, if a C-Br···π interaction is observed, could replacing bromine with iodine (a better halogen bond donor) increase affinity? If a specific hydrogen bond is weak, can the molecule be altered to create a stronger interaction?

-

Design and Synthesize New Derivatives: New molecules are designed and synthesized based on these hypotheses. For instance, functional groups might be added to introduce new hydrogen bond donors/acceptors or to modulate the electronics of the aromatic rings.[12]

-

Evaluate and Iterate: The new derivatives are tested for activity and their crystal structures are determined. This provides direct feedback on whether the design hypotheses were correct, closing the loop and starting a new cycle of optimization.

Diagram: The Role of Crystallography in Drug Design

Caption: The iterative cycle of structure-based drug design, where crystallography provides critical feedback.

Conclusion

The this compound scaffold represents a highly valuable platform in medicinal chemistry. While the crystal structure of the parent molecule remains to be publicly detailed, a thorough analysis of its key derivatives provides deep insights into the structural chemistry of this molecular class. The interplay of hydrogen bonding, π-stacking, and bromine-specific interactions like halogen bonds and C-Br···π contacts are the defining features that dictate solid-state architecture. A mastery of the synthesis, crystallization, and crystallographic analysis workflows described herein empowers researchers to understand these forces and leverage them for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

References

-

Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. European Journal of Medicinal Chemistry. Available at: [Link]

-

Daszkiewicz, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Intermolecular interactions of 1. Br⋯Br interactions omitted for clarity. Available at: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Gurbanov, A. V., et al. (2022). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Titi, H. M., Karmakar, A., & Goldberg, I. (2020). Crystalline assemblies of porphyrins with mixed bromophenyl and pyridyl meso-substituents and manifestation of supramolecular chirality induced by inter-porphyrin Br⋯N halogen bonds. CrystEngComm. Available at: [Link]

-

Aree, T. (2018). Syntheses and Br...π supramolecular interactions in the crystal structure of ipriflavone bromides. ResearchGate. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm. Available at: [Link]

-

ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan).... Journal of Medicinal Chemistry. Available at: [Link]

-

Nwachukwu, J. C., et al. (2021). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. Available at: [Link]

-

Daszkiewicz, M., & Dziuk, B. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. International Journal of Molecular Sciences. Available at: [Link]

-

GSRS. (n.d.). 2-((5-(4-BROMOPHENYL)-6-(((PROPYLAMINO)SULFONYL)AMINO)-4-PYRIMIDINYL)OXY)ACETIC ACID. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Available at: [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 8. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Significance of 2-(4-Bromophenyl)pyrimidine

Abstract: This technical guide provides an in-depth exploration of 2-(4-Bromophenyl)pyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While a singular "discovery" event for such a foundational building block is not documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry. This document elucidates the strategic importance of the 2-arylpyrimidine scaffold, details a robust, foundational synthetic protocol representative of early methodologies, and provides the mechanistic rationale behind the chosen chemical pathway. Furthermore, modern synthetic alternatives are discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide is structured to deliver not only procedural steps but also the expert-level chemical reasoning that underpins them, ensuring a thorough understanding of the compound's synthesis and application.

Part 1: The 2-Arylpyrimidine Scaffold: A Privileged Structure in Modern Chemistry

The pyrimidine ring is a cornerstone of organic chemistry and biology, most famously forming the structural basis for the nucleobases cytosine, thymine, and uracil in the nucleic acids of DNA and RNA.[1] Beyond this fundamental biological role, the pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms act as hydrogen bond acceptors, and its planar aromatic structure allows for effective π-stacking interactions with biological targets, making it a frequent constituent in the design of therapeutic agents.[2]

The introduction of an aryl group at the 2-position of the pyrimidine ring creates the 2-arylpyrimidine motif. This structural class has proven to be exceptionally versatile. The aryl substituent provides a vector for molecular elaboration, allowing chemists to fine-tune steric and electronic properties to optimize biological activity.

Within this class, This compound (CAS No. 210354-17-9) has emerged as a particularly valuable synthetic intermediate.[3] The key to its utility lies in the bromine atom on the phenyl ring. This halogen serves as a highly effective "chemical handle" for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the efficient and modular construction of complex molecules, a strategy exemplified in the development of advanced pharmaceutical agents.[4][5][6][7] Its "discovery," therefore, is best understood as the recognition of its strategic value in enabling the synthesis of more complex, biologically active compounds.

Part 2: Foundational Synthesis of this compound

The most classical and logical approach to constructing the 2-arylpyrimidine core involves the cyclocondensation of an amidine with a 1,3-dielectrophilic three-carbon unit. This strategy is a variant of the well-established Pinner synthesis and remains a robust and reliable method.

Retrosynthetic Analysis and Strategy

The core logic is to disconnect the pyrimidine ring at the N1-C6 and N3-C4 bonds. This retrosynthetic cleavage reveals two key synthons: 4-bromobenzamidine, which provides the C2 atom and both nitrogen atoms, and a three-carbon chain with electrophilic sites at C1 and C3, such as malondialdehyde or a more stable synthetic equivalent.

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

This protocol describes a two-step process starting from the commercially available 4-bromobenzonitrile.

Step A: Synthesis of 4-Bromobenzamidine Hydrochloride via the Pinner Reaction

-

Rationale: The Pinner reaction is the classical method for converting a nitrile into an amidine. It proceeds via an imidate ester intermediate, which is then ammonolyzed.

-

Imidate Formation: A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M) is cooled to 0°C in an ice bath. Dry hydrogen chloride (HCl) gas is bubbled through the solution until saturation is achieved (approx. 1.1-1.2 eq). The reaction vessel is sealed and stirred at room temperature for 12-24 hours, during which time the ethyl 4-bromobenzimidate hydrochloride typically precipitates as a white solid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dried under vacuum.

-

Ammonolysis: The dried imidate ester hydrochloride is suspended in a solution of ammonia in ethanol (approx. 7 N) and stirred at room temperature in a sealed vessel for 4-6 hours.

-

Work-up: The solvent is removed under reduced pressure. The resulting solid residue is triturated with diethyl ether, filtered, and dried to yield 4-bromobenzamidine hydrochloride as a white crystalline solid.

Step B: Cyclocondensation to form this compound

-

Rationale: The cyclocondensation reaction forms the pyrimidine ring. Malondialdehyde bis(diethyl acetal) is used as a stable, easy-to-handle precursor to the reactive malondialdehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the required 1,3-dicarbonyl compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-bromobenzamidine hydrochloride (1.0 eq) and malondialdehyde bis(diethyl acetal) (1.1 eq) are dissolved in ethanol.

-

Catalysis & Reaction: A catalytic amount of concentrated hydrochloric acid (or a basic catalyst like sodium ethoxide) is added to the mixture. The reaction is heated to reflux (approx. 78°C) and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Mechanistic Insights

The formation of the pyrimidine ring is a well-understood process involving sequential nucleophilic attack and dehydration steps, leading to an aromatic system.

Caption: Modern synthetic approach via Suzuki cross-coupling.

This approach offers significant advantages in terms of substrate scope and functional group tolerance. It allows for the late-stage introduction of the aryl group, which is highly beneficial in the synthesis of diverse compound libraries for drug discovery, as various boronic acids can be coupled to a common pyrimidine precursor.

Part 5: Conclusion

This compound stands as a testament to the enabling power of foundational chemical building blocks. While its initial synthesis was likely a result of systematic explorations in heterocyclic chemistry, its true "discovery" lies in the continued recognition of its value as a versatile intermediate. The classical Pinner-type cyclocondensation provides a robust and logical route to its synthesis, grounded in fundamental principles of reactivity. Concurrently, modern cross-coupling techniques offer powerful and flexible alternatives that align with the needs of high-throughput medicinal chemistry. Understanding both the foundational synthesis and modern alternatives provides researchers with a complete toolkit for leveraging this important scaffold in the development of novel materials and therapeutics.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-142. [Link]

-

Hecht, S. M., et al. (1981). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 46(10), 2047–2055. [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515237, 2-(4-Bromophenyl)pyridine. Retrieved from [Link].

-

Organic Letters. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. [Link]

-

ResearchGate. (2021). Fe(II)-catalyzed synthesis of substituted pyrimidines. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Green Chemistry, 18, 2044-2049. [Link]

-

Various Authors. (2019). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. PMC. [Link]

-

Wikipedia. (n.d.). Nucleotide. Retrieved from [Link]

-

Zhang, W., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

Sources

- 1. Nucleotide - Wikipedia [en.wikipedia.org]

- 2. growingscience.com [growingscience.com]

- 3. CAS 210354-17-9: this compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-(4-Bromophenyl)pyrimidine: A Technical Guide for Researchers

Foreword: The Imperative of Spectroscopic Precision

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. 2-(4-Bromophenyl)pyrimidine, a heterocyclic compound featuring a key pharmacophore, represents a scaffold of significant interest. Its utility in the development of new therapeutic agents or functional materials is entirely contingent on its precise characterization. This guide provides an in-depth analysis of the core spectroscopic techniques required to confirm the identity, purity, and structural integrity of this compound. We move beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to approach their own analytical challenges with confidence and scientific rigor.

Molecular Structure and Analytical Overview

This compound possesses a molecular formula of C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol .[1] The structure consists of a pyrimidine ring substituted at the 2-position with a 4-bromophenyl group. This arrangement dictates a unique electronic environment for each atom, giving rise to a distinct spectroscopic fingerprint. Our investigation will proceed through four primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Predicted primary fragmentation of the molecular ion of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters :

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Number of Scans : Co-add 16 to 32 scans for a good quality spectrum.

-

Resolution : 4 cm⁻¹.

-

Background : Perform a background scan of the empty ATR crystal before running the sample.

-

Data Interpretation and Analysis

The IR spectrum will be dominated by absorptions from the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600 - 1550 | C=N Ring Stretch (Pyrimidine) | Strong |

| 1580 - 1450 | C=C Ring Stretch (Aromatic) | Strong-Medium |

| ~830 | C-H Out-of-plane Bend (para-subst.) | Strong |

| 1100 - 1000 | C-Br Stretch | Medium |

Note: Predicted values are based on characteristic frequencies for similar functional groups. [2][3][4][5] Expert Insights:

-

The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp bands characteristic of the overlapping C=C and C=N stretching vibrations from both the phenyl and pyrimidine rings.

-

A strong band around 830 cm⁻¹ is a key indicator of 1,4-disubstitution (para) on the phenyl ring.

-

The presence of a band in the 1100-1000 cm⁻¹ region can be attributed to the C-Br stretching vibration, confirming the presence of the bromo-substituent.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the C-H framework. Mass spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern. Finally, IR spectroscopy offers rapid confirmation of the key aromatic and heterocyclic functional groups. This multi-faceted analytical approach ensures the structural integrity and purity of the compound, providing the necessary foundation for its application in research and development.

References

-

Wang, C., et al. (2018). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. [Link]

-

SpectraBase. (n.d.). 2-(4-bromophenyl)-N,N-diethyl-6-phenyl-4-pyrimidinamine. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 2-(4-Bromo-phenyl)-4-chloro-6-methyl-pyrimidine. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE [FTIR]. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 2-(4-BROMOPHENYL)-4H-PYRIDO-[1,2-A]-PYRIMIDIN-4-ONE [13C NMR]. Retrieved from SpectraBase. [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2012). Supporting Information for The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan). [Link]

-

PubChemLite. (n.d.). This compound (C10H7BrN2). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from PubChem. [Link]

-

Głowacka, I. E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

-

Fayed, E. A., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

-

ResearchGate. (n.d.). FT-IR (KBr) spectrum of 2-(4-Bromophenyl) imidazoline (3a). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from ResearchGate. [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Fig S7 IR spectrum of 2,4,6-tri-(4-bromophenyl)-s-triazine. Retrieved from ResearchGate. [Link]

-

Sahoo, S., et al. (2012). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Journal of Young Pharmacists, 4(3), 138-145. [Link]

Sources

Solubility of 2-(4-Bromophenyl)pyrimidine in Common Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)pyrimidine, a key intermediate in pharmaceutical synthesis and materials science.[1][2] The document delves into the theoretical principles governing its solubility, analyzes its physicochemical properties, and presents a detailed experimental protocol for accurate solubility determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes like crystallization, and formulation development.[3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 4-bromophenyl group at the 2-position.[1] Its structure makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules, including kinase inhibitors and other targeted therapeutic agents.[2] The efficiency of its use in synthetic pathways and the bioavailability of any subsequent active pharmaceutical ingredient (API) are profoundly influenced by its solubility in various media.[3] Accurate solubility data is therefore not merely a physical constant but a cornerstone for process development, enabling chemists to select appropriate solvents for reactions, extractions, and purifications, thereby maximizing yield and purity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by a combination of physical and chemical factors, primarily the intermolecular forces between the solute and solvent molecules. The widely used rule of "like dissolves like" serves as a fundamental guideline.[4]

-

Polarity and Intermolecular Forces: The solubility of an organic compound depends on its ability to form favorable interactions with solvent molecules. This compound has both non-polar characteristics (the bromophenyl ring) and moderately polar characteristics due to the two nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors.[5] Its solubility will be highest in solvents that can effectively interact with both parts of the molecule.

-

Enthalpy of Dissolution: The dissolution process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released when solute-solvent interactions are formed (exothermic). The net energy change is the enthalpy of dissolution. For many organic solids, this process is endothermic, meaning solubility tends to increase with temperature.[6][7]

-

Temperature Dependence: As predicted by the principles of thermodynamics, the solubility of most solid organic compounds in organic solvents increases as the temperature rises.[5][8] This relationship is crucial for techniques like recrystallization. The temperature dependence of solubility can often be modeled using thermodynamic equations such as the modified Apelblat equation or the van't Hoff equation.[6][9]

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | Calculated |

| Appearance | Solid | [1] |

| Melting Point | 138 °C | [10] |

| Structure | A pyrimidine ring linked to a brominated phenyl ring at the C2 position. | [1] |

| Polarity | Moderately polar, with a significant non-polar component. | Inferred from structure |

The presence of the pyrimidine moiety with its two nitrogen atoms provides sites for dipole-dipole interactions and hydrogen bonding with protic solvents. Conversely, the large bromophenyl group imparts significant non-polar, hydrophobic character, favoring interactions with less polar solvents through van der Waals forces.

Solubility Profile in Common Organic Solvents

While precise, experimentally determined solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structure and the behavior of similar pyrimidine derivatives.[7][9] The following table presents expected solubility trends. Note: These values are illustrative and should be confirmed experimentally for any critical application.

| Solvent | Solvent Type | Predicted Solubility Trend | Rationale |

| Methanol, Ethanol | Polar Protic | Moderate | The alcohol's hydroxyl group can hydrogen bond with the pyrimidine nitrogens, but the non-polar hydrocarbon chain has affinity for the bromophenyl ring.[7] |

| Acetone, Acetonitrile | Polar Aprotic | Moderate to High | These solvents have strong dipole moments that can interact with the polar pyrimidine ring, and their organic nature accommodates the bromophenyl group. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is an excellent solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar moieties. |

| Dichloromethane (DCM) | Aprotic | High | DCM is a versatile solvent capable of dissolving moderately polar compounds. Its polarity is suitable for interacting with the pyrimidine ring while accommodating the larger non-polar part. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Offers a balance of polarity and non-polar character, making it a good candidate for dissolving this compound. |

| Toluene | Non-polar | Low to Moderate | The non-polar nature of toluene interacts favorably with the bromophenyl group, but less so with the polar pyrimidine ring, likely resulting in lower solubility compared to more polar options. |

| Hexane | Non-polar | Very Low | As a non-polar aliphatic hydrocarbon, hexane will poorly solvate the polar pyrimidine portion of the molecule, leading to minimal solubility.[8] |

Experimental Protocol: Equilibrium Saturation Method

To obtain accurate and reliable solubility data, the isothermal equilibrium method (often performed gravimetrically) is a gold standard.[9] This protocol ensures that the solvent is fully saturated with the solute at a given temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 298.15 K / 25 °C).

Materials & Equipment:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Causality: Using an excess of solute guarantees that the solution reaches its maximum saturation point at the given temperature.

-

-

Solvent Addition: Accurately add a known mass or volume of the chosen solvent to the vial. Record the exact mass of the solvent added.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake/stir for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Causality: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while a constant temperature ensures the equilibrium solubility at that specific temperature is measured. The long duration allows the slow process of dissolution to reach a steady state.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2-4 hours. This allows the excess, undissolved solid to settle.

-

Causality: This step is essential to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. Record the exact mass of the filtered solution collected.

-

Causality: Filtration is a critical self-validating step to ensure that only the dissolved solute is being analyzed. The filter's pore size (0.45 µm) is small enough to remove any fine particulate matter.

-

-